![molecular formula C18H14HgO2 B14428197 Bis[(4-methoxyphenyl)ethynyl]mercury CAS No. 82490-23-1](/img/structure/B14428197.png)
Bis[(4-methoxyphenyl)ethynyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(4-methoxyphenyl)ethynyl]mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a mercury atom through ethynyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)ethynyl]mercury typically involves the reaction of mercury salts with 4-methoxyphenylacetylene under specific conditions. One common method includes the use of mercury(II) acetate and 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired organomercury compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Bis[(4-methoxyphenyl)ethynyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the 4-methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
科学的研究の応用
Bis[(4-methoxyphenyl)ethynyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
作用機序
The mechanism by which Bis[(4-methoxyphenyl)ethynyl]mercury exerts its effects involves interactions with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- Bis(phenyl)mercury
- Bis(4-chlorophenyl)mercury
- Bis(4-nitrophenyl)mercury
Comparison
Compared to similar compounds, Bis[(4-methoxyphenyl)ethynyl]mercury is unique due to the presence of the 4-methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and potentially modify its biological activity, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
82490-23-1 |
|---|---|
分子式 |
C18H14HgO2 |
分子量 |
462.9 g/mol |
IUPAC名 |
bis[2-(4-methoxyphenyl)ethynyl]mercury |
InChI |
InChI=1S/2C9H7O.Hg/c2*1-3-8-4-6-9(10-2)7-5-8;/h2*4-7H,2H3; |
InChIキー |
WDTPPLBFEZVKFL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#C[Hg]C#CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


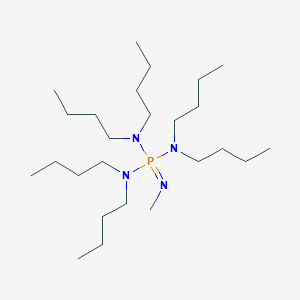
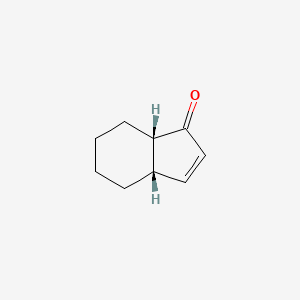
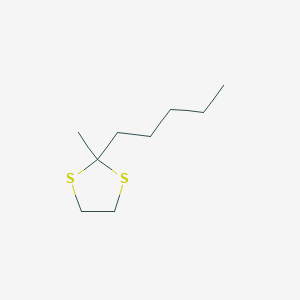

![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
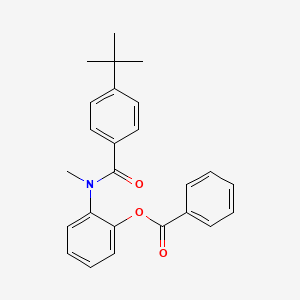

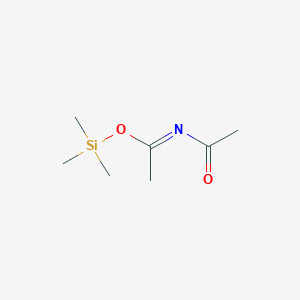

![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)

